Isoprenaline hydrochloride

Description

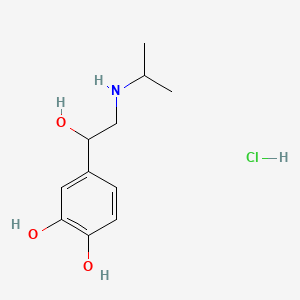

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWCYIEJAOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3.ClH, C11H18ClNO3 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025486 | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |

| Record name | SID50085961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51-30-9, 949-36-0 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Isoproterenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isomenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprenaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

338 to 340 °F (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isoprenaline Hydrochloride on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline hydrochloride, a potent, non-selective β-adrenergic receptor agonist, serves as a critical pharmacological tool in cardiovascular research and clinical practice.[1][2][3] Its profound effects on cardiac myocytes—the fundamental contractile cells of the heart—are central to its therapeutic applications and experimental utility. This guide provides a detailed examination of the molecular mechanisms through which isoprenaline modulates cardiac myocyte function. We will dissect the canonical β-adrenergic signaling cascade, explore the downstream phosphorylation targets that orchestrate the cellular response, present quantitative data from key experimental findings, and detail the methodologies used to elucidate these pathways.

Core Mechanism: The β-Adrenergic Signaling Cascade

Isoprenaline exerts its effects by binding to β-1 and β-2 adrenergic receptors on the surface of cardiac myocytes.[2] This interaction initiates a well-defined intracellular signaling cascade, leading to significant changes in the cell's electrical and contractile properties.[1]

1.1. Receptor Activation and G-Protein Coupling Upon binding isoprenaline, the β-adrenergic receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated heterotrimeric Gs protein. The Gs-alpha subunit releases GDP, binds GTP, and dissociates from the beta-gamma subunits.[1]

1.2. Adenylyl Cyclase and cAMP Production The activated Gs-alpha subunit stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[1] Isoprenaline stimulation leads to a rapid and significant increase in intracellular cAMP levels.[4][5]

1.3. Protein Kinase A (PKA) Activation cAMP's primary effector in this pathway is Protein Kinase A (PKA).[1] The binding of cAMP to the regulatory subunits of PKA causes them to dissociate from the catalytic subunits. This frees the catalytic subunits to phosphorylate a suite of downstream target proteins, thereby executing the functional effects of β-adrenergic stimulation.[1]

Downstream PKA Targets and Physiological Effects

The activation of PKA leads to the phosphorylation of several key proteins involved in excitation-contraction (E-C) coupling, resulting in enhanced cardiac performance.[6][7] These changes manifest as increased contractility (positive inotropy), faster relaxation (positive lusitropy), and an increased heart rate (positive chronotropy).[2]

-

L-type Calcium Channels (LTCCs): PKA phosphorylates the Cav1.2 subunit of LTCCs, increasing their open probability. This enhances the influx of Ca²⁺ into the myocyte during the action potential plateau, which is a primary mechanism for the positive inotropic effect.[1][6][8]

-

Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, accelerating Ca²⁺ reuptake into the sarcoplasmic reticulum (SR). This contributes to faster relaxation (lusitropy) and increases the SR Ca²⁺ load for subsequent contractions.[7]

-

Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2, the SR Ca²⁺ release channels. This increases their sensitivity to Ca²⁺-induced Ca²⁺ release (CICR), leading to a larger and more rapid release of Ca²⁺ from the SR, further boosting contractility.[9]

-

Cardiac Troponin I (cTnI): Phosphorylation of cTnI by PKA decreases the sensitivity of the myofilaments to Ca²⁺. This seemingly counterintuitive effect facilitates the dissociation of Ca²⁺ from troponin C, contributing to the acceleration of relaxation.[7][10]

Quantitative Analysis of Isoprenaline Action

The effects of isoprenaline are dose-dependent. The following tables summarize key quantitative data from various studies, illustrating the potency and efficacy of isoprenaline on different cellular parameters.

Table 1: Dose-Response Characteristics of Isoprenaline on L-type Ca²⁺ Current (ICa,L)

| Species | Myocyte Type | EC₅₀ (nM) | Maximal Increase (%) | Reference |

|---|---|---|---|---|

| Frog | Ventricular | 20.0 | 597% | [11] |

| Rat (Neonatal) | Ventricular | 6.8 | 147 ± 14% | [12] |

| Rat (Adult) | Ventricular | 13.3 | 97 ± 7% | [12] |

| Frog | Ventricular | 840 (in presence of ACh) | 658% (control) |[13] |

EC₅₀: Half-maximal effective concentration.

Table 2: Effect of Isoprenaline on Intracellular cAMP Levels

| Species/Model | Tissue/Cell | Isoprenaline Conc. | Basal cAMP (fmol/µg) | Stimulated cAMP (fmol/µg) | Fold Increase | Reference |

|---|---|---|---|---|---|---|

| Human | Non-failing RV Trabeculae | 0.2 µM | ~6-8 (estimated) | ~20-25 (estimated) | ~3-4x | [4] |

| Human | Failing RV Trabeculae | 0.2 µM | ~2-3 (estimated) | ~10-12 (estimated) | ~4-5x | [4] |

| Rat | Right Atrium | 16 µg/kg (in vivo) | 38.9 ± 2.5 | 72.9 ± 6.7 | ~1.9x | [5] |

| Rat | Left Ventricle | 16 µg/kg (in vivo) | 41.4 ± 3.3 | 79.5 ± 7.3 | ~1.9x |[5] |

RV: Right Ventricular.

Key Experimental Protocols

The elucidation of isoprenaline's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed protocols for two fundamental assays.

4.1. Protocol: Isolation of Adult Ventricular Myocytes

This protocol is adapted from methodologies used to prepare primary cardiomyocytes for functional studies.[14]

-

Animal Euthanasia and Heart Excision: Anesthetize a rodent (e.g., Sprague-Dawley rat) following approved institutional guidelines. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold calcium-free perfusion buffer.

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Begin retrograde perfusion at 37°C with a calcium-free solution (e.g., containing in mM: 120.4 NaCl, 17.7 KCl, 1.2 MgSO₄, 10 HEPES, 5.5 glucose, pH 7.4) for 4-5 minutes to wash out blood.[14]

-

Enzymatic Digestion: Switch to a digestion buffer containing collagenase type II (e.g., 1-2 mg/mL) and a low concentration of CaCl₂ (e.g., 40-50 µM) for 8-15 minutes, or until the heart becomes flaccid.[14]

-

Tissue Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in the digestion buffer and gently triturate with a pipette to release individual cells.[14]

-

Stopping Digestion and Cell Collection: Stop the digestion by adding a solution with a higher calcium concentration and bovine calf serum.[14] Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

-

Calcium Re-introduction: Allow the cells to settle by gravity or gentle centrifugation (e.g., 22g for 1.5 min).[14] Gradually re-introduce calcium by resuspending the cell pellet in solutions with increasing CaCl₂ concentrations, typically up to 1.0-1.8 mM.

-

Cell Use: The resulting rod-shaped, calcium-tolerant myocytes are ready for electrophysiological recording, calcium imaging, or contractility assays.

4.2. Protocol: Whole-Cell Patch-Clamp Measurement of ICa,L

This protocol describes the measurement of L-type calcium currents (ICa,L) in response to isoprenaline.[12][15][16]

-

Cell Preparation: Place isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

-

External and Internal Solutions:

-

External Solution (Tyrode's): Na⁺- and K⁺-free to isolate Ca²⁺ currents. Contains (in mM): Tetraethylammonium (TEA)-Cl, CaCl₂, MgCl₂, HEPES, glucose. pH adjusted to 7.4.

-

Internal (Pipette) Solution: Cs⁺-based to block K⁺ currents. Contains (in mM): Cs-Aspartate or CsCl, MgCl₂, EGTA, HEPES, Mg-ATP. pH adjusted to 7.2.[15]

-

-

Giga-seal Formation: Using a glass micropipette (resistance 2-4 MΩ) filled with internal solution, approach a myocyte and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Voltage-Clamp Protocol: Hold the cell membrane potential at a level that inactivates Na⁺ channels (e.g., -40 mV). Apply depolarizing voltage steps (e.g., to +10 mV for 300 ms) to elicit ICa,L.[12]

-

Data Acquisition: Record baseline ICa,L. Perfuse the chamber with the external solution containing a known concentration of this compound (e.g., 10 nM). Allow 2-3 minutes for the effect to reach a steady state and record the stimulated current.[15] Repeat for a range of concentrations to generate a dose-response curve.

-

Analysis: Measure the peak inward current amplitude before and after drug application. Calculate the percentage increase and plot against the isoprenaline concentration to determine the EC₅₀.

Conclusion

This compound potently modulates cardiac myocyte function through the canonical β-adrenergic signaling pathway. By activating a Gs-protein/adenylyl cyclase/cAMP/PKA cascade, it orchestrates the phosphorylation of key regulatory proteins involved in excitation-contraction coupling. This leads to quantifiable, dose-dependent increases in calcium current, sarcoplasmic reticulum calcium handling, and ultimately, enhanced contractility and relaxation. The detailed mechanisms and protocols outlined in this guide provide a foundational understanding for researchers engaged in cardiovascular pharmacology and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Isoprenaline - Wikipedia [en.wikipedia.org]

- 4. Basal and isoprenaline-stimulated cAMP content in failing versus nonfailing human cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP in the cardiac conduction system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased PKA activity and its influence on isoprenaline-stimulated L-type Ca2+ channels in the heart from ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Isoprenaline enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differences in isoproterenol stimulation of Ca2+ current of rat ventricular myocytes in neonatal compared to adult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactive effects of isoprenaline, forskolin and acetylcholine on Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardiomyocyte isolation and stimulation with isoprenaline [bio-protocol.org]

- 15. Role of action potential configuration and the contribution of Ca2+ and K+ currents to isoprenaline-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beta-adrenergic increase in the calcium conductance of cardiac myocytes studied with the patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Isoprenaline: A Non-Selective Beta-Adrenergic Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, also known as isoproterenol (B85558), is a potent synthetic sympathomimetic amine and a non-selective agonist for beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] Structurally related to epinephrine, it exhibits powerful effects on the cardiovascular and respiratory systems. This technical guide provides a comprehensive overview of the pharmacology of isoprenaline, including its mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental protocols for its study. Quantitative data on its receptor binding affinity and functional potency are summarized, and critical signaling pathways and experimental workflows are visualized. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, drug discovery, and development.

Introduction

Discovered in the 1940s, isoprenaline was one of the first synthetic catecholamines developed for therapeutic use.[1] Its primary mechanism of action involves the stimulation of both β1 and β2-adrenergic receptors, leading to a wide range of physiological responses. Stimulation of cardiac β1-receptors results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2] Concurrently, activation of β2-receptors in the smooth muscle of the bronchioles, peripheral vasculature, and uterus leads to relaxation.[2] Due to its potent and non-selective nature, isoprenaline serves as an invaluable pharmacological tool for studying the beta-adrenergic system and has clinical applications in specific cardiovascular conditions, although its therapeutic use has been largely superseded by more selective agents.

Mechanism of Action

Isoprenaline exerts its effects by binding to and activating β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This binding initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Beta-Adrenergic Signaling Pathway

The activation of beta-adrenergic receptors by isoprenaline triggers the dissociation of the Gs alpha subunit from the G protein complex. This activated subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the physiological effects of isoprenaline.[1]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Isoprenaline is typically administered intravenously due to its poor oral bioavailability. It has a rapid onset of action and a short duration of action, with a plasma half-life of approximately 2.5 to 5 minutes.[1] The primary route of metabolism is through catechol-O-methyltransferase (COMT), which methylates the catechol moiety. The resulting metabolites are then excreted in the urine.[1]

Pharmacodynamics

The pharmacodynamic effects of isoprenaline are a direct consequence of its interaction with β1 and β2-adrenergic receptors.

-

Cardiovascular Effects (β1-mediated): Increased heart rate (positive chronotropy), increased myocardial contractility (positive inotropy), and enhanced atrioventricular conduction.[2]

-

Pulmonary and Vascular Effects (β2-mediated): Relaxation of bronchial smooth muscle (bronchodilation) and vasodilation in skeletal muscle and other vascular beds, leading to a decrease in peripheral resistance.[2]

Quantitative Data

The following tables summarize key quantitative data for isoprenaline, providing insights into its receptor binding affinity and functional potency.

Table 1: Receptor Binding Affinity of Isoprenaline

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference(s) |

| β1-Adrenergic | [3H]-Dihydroalprenolol | Rat Heart | - | - | |

| β2-Adrenergic | [3H]-Dihydroalprenolol | Rat Vas Deferens | - | - | [3] |

| β-Adrenergic | [125I]-Iodocyanopindolol | Human Bronchi | - | 80 ± 13 | |

| β-Adrenergic | [125I]-Iodocyanopindolol | Normal Bronchi | - | 562 ± 144 | [4] |

Table 2: Functional Potency of Isoprenaline

| Assay | Tissue/Cell Line | Parameter | EC50 (nM) | pD2 | Reference(s) |

| cAMP Accumulation | HEK293 cells expressing β2-AR | cAMP Production | 0.5 ± 0.05 | - | [5] |

| cAMP Accumulation | HEK293 cells expressing β1-AR | cAMP Production | 7.7 ± 0.7 | - | [5] |

| cAMP Accumulation | Cultured Mature Brown Adipocytes | cAMP Production | 8 | - | [6] |

| MAPK Activation | - | Kinase Activation | 1000-3000 | - | |

| Smooth Muscle Relaxation | Human Tracheal Smooth Muscle | Relaxation | - | 6.32 ± 0.16 | [7] |

| Smooth Muscle Relaxation | Human Segmental Bronchial Strips | Relaxation | - | 6.55 ± 0.27 | [7] |

| Inotropic Response | Rat Papillary Muscle (WKY) | Force of Contraction | - | 8.00 | [8] |

| Inotropic Response | Rat Papillary Muscle (SHR) | Force of Contraction | - | 7.72 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of isoprenaline's pharmacological profile.

Radioligand Binding Assay ([3H]-Dihydroalprenolol)

This protocol outlines a competitive binding assay to determine the affinity of isoprenaline for beta-adrenergic receptors.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing beta-adrenergic receptors are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.[9][3][10][11] The protein concentration of the membrane preparation is determined.

-

Incubation: A fixed concentration of the radioligand, [3H]-dihydroalprenolol ([3H]-DHA), is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled isoprenaline. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).[9][11]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[11]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The percentage of specific binding of [3H]-DHA is plotted against the logarithm of the isoprenaline concentration. The IC50 value (the concentration of isoprenaline that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This assay measures the ability of isoprenaline to stimulate the production of cAMP.

Detailed Methodology:

-

Cell Culture and Treatment: Cells endogenously or recombinantly expressing beta-adrenergic receptors are cultured in appropriate media. The cells are then treated with various concentrations of isoprenaline for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.[5][12][13][14][15]

-

Cell Lysis: After incubation, the cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of commercially available kits, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.[5][12]

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to isoprenaline is then determined. The data are plotted as cAMP concentration versus the logarithm of the isoprenaline concentration, and the EC50 (the concentration of isoprenaline that produces 50% of the maximal response) and Emax (the maximum effect) are calculated using non-linear regression.[5][6]

In Vivo Hemodynamic Studies in a Rat Model

This protocol describes the continuous infusion of isoprenaline in rats to assess its effects on cardiovascular parameters.

Detailed Methodology:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are commonly used.[16][17] The animals are anesthetized, and catheters are implanted in the femoral artery for blood pressure measurement and the femoral vein for drug administration.

-

Isoprenaline Infusion: Isoprenaline is dissolved in a suitable vehicle (e.g., saline) and administered as a continuous intravenous infusion using a syringe pump. The infusion rate is carefully controlled to deliver a specific dose over a set period.[18][19][20]

-

Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored and recorded throughout the experiment using a pressure transducer and a data acquisition system. Other parameters such as cardiac output and peripheral blood flow can also be measured depending on the experimental setup.[16][19]

-

Data Analysis: The recorded hemodynamic data are analyzed to determine the time course and magnitude of the effects of isoprenaline on cardiovascular parameters. Dose-response relationships can be established by using different infusion rates.

Conclusion

Isoprenaline remains a cornerstone pharmacological tool for the investigation of the beta-adrenergic system. Its well-characterized, potent, and non-selective agonist activity at both β1 and β2 receptors allows for the elucidation of downstream signaling pathways and the screening of novel adrenergic ligands. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of the intricate pharmacology of isoprenaline and its continued relevance in modern biomedical research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of beta-adrenergic receptors and in vitro relaxant responses to isoproterenol in asthmatic airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Beta adrenoceptor binding and induced relaxation in airway smooth muscle from patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of (3H)dihydroalprenolol to beta adrenoceptors of cells isolated from adult rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. A CE assay for the detection of agonist-stimulated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Basal and isoprenaline-stimulated cAMP content in failing versus nonfailing human cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Independent activation of adenylate cyclase by erythropoietin and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acute initial haemodynamic changes in a rat isoprenaline model of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. anmfonline.org [anmfonline.org]

- 19. droracle.ai [droracle.ai]

- 20. isrctn.com [isrctn.com]

Isoprenaline Hydrochloride In Vitro Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline hydrochloride, a synthetic catecholamine, is a potent non-selective β-adrenergic receptor agonist with significant applications in both clinical settings and biomedical research.[1][2] Its ability to robustly activate both β1 and β2 adrenergic receptors makes it an invaluable tool for elucidating the complex signaling cascades downstream of these G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the core in vitro signaling pathways activated by isoprenaline, detailed experimental protocols for their investigation, and a summary of key quantitative data to aid in experimental design and interpretation.

Core Signaling Pathways

Isoprenaline's mechanism of action is initiated by its binding to β-adrenergic receptors, which triggers a conformational change and subsequent activation of heterotrimeric G proteins. This initiates two major signaling arms: the canonical Gs-cAMP-PKA pathway and the non-canonical β-arrestin-mediated pathways.

Canonical Gs/cAMP/PKA Signaling Pathway

The canonical pathway is the primary signaling cascade activated by isoprenaline. Upon binding to β-adrenergic receptors, the associated Gs protein is activated, leading to the dissociation of its α-subunit (Gαs). Gαs, in its GTP-bound state, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, leading to various cellular responses.[1]

Non-Canonical β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, isoprenaline can also activate G protein-independent pathways mediated by β-arrestins. Following receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3] This recruitment can lead to receptor desensitization and internalization, but also initiates a second wave of signaling. β-arrestin can act as a scaffold, bringing other signaling molecules, such as Src and components of the MAPK/ERK pathway, into proximity with the receptor, leading to their activation.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Signaling pathways of isoproterenol-induced ERK1/2 phosphorylation in primary cultures of astrocytes are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Isoprenaline Hydrochloride

Abstract: Isoprenaline hydrochloride, also known as isoproterenol, is a synthetic catecholamine that played a pivotal role in the modern understanding of pharmacology and autonomic nervous system function. As the first characterized selective β-adrenergic receptor agonist, its discovery and subsequent investigation were instrumental in the formulation of the adrenoceptor theory. This document provides a comprehensive technical overview of the discovery, historical development, pharmacological profile, and key experimental methodologies associated with Isoprenaline. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this foundational sympathomimetic amine.

Discovery and Historical Development

Isoprenaline was discovered in 1940 and first approved for medical use in the United States in 1947.[1] Research conducted in the 1940s identified this isopropyl analog of epinephrine (B1671497) as a compound capable of dilating the bronchi while increasing heart rate and cardiac output, notably without the vasoconstrictive effects of adrenaline.[2][3][4] A 1943 US patent highlighted its stronger action and wider therapeutic index compared to adrenaline.[2][3][4]

Chemically, Isoprenaline is the N-isopropyl analogue of norepinephrine (B1679862) and a synthetic sympathomimetic amine.[1][3] Its development marked a significant milestone, as it was one of the first synthetic sympathomimetic amines and the first compound recognized as a selective β-adrenergic receptor agonist.[1]

The unique pharmacological profile of Isoprenaline was a cornerstone for the revolutionary work of American pharmacologist Raymond P. Ahlquist. In 1948, Ahlquist studied the effects of Isoprenaline and other sympathomimetic amines on various tissues.[5][6] He observed that Isoprenaline was potent at stimulating the heart and relaxing bronchial smooth muscle but had lost adrenaline's ability to constrict blood vessels.[5] This led him to propose the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β).[5][7][8] This theory, initially met with skepticism, laid the groundwork for modern adrenoceptor pharmacology and the development of countless therapeutic agents, including beta-blockers.

Initially, Isoprenaline was used clinically for the treatment of asthma due to its potent bronchodilator effects.[1][9] However, its non-selective action on both β1 (cardiac) and β2 (bronchial) receptors led to significant cardiovascular side effects, such as tachycardia and palpitations.[1][10] This limitation spurred the development of more selective β2-agonists (e.g., salbutamol) in the 1960s, which offered targeted bronchodilation with reduced cardiac stimulation.[11][12] Today, Isoprenaline's use is primarily in acute clinical settings for treating bradycardia (slow heart rate) and heart block.[13][14]

Pharmacological Profile and Mechanism of Action

Isoprenaline is a potent, non-selective full agonist for both β1- and β2-adrenergic receptors, with almost no activity at α-adrenergic receptors at typical therapeutic concentrations.[1][14][15] These receptors are members of the G-protein coupled receptor (GPCR) family and are central to the sympathetic nervous system's function.

The binding of Isoprenaline to β-adrenergic receptors initiates a well-characterized signaling cascade:

-

G-Protein Activation: The agonist-bound receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit (Gαs) of the associated heterotrimeric G-protein.[2][3]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and activates the enzyme adenylyl cyclase.[2][14]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP).[2][14]

-

Protein Kinase A (PKA) Activation: Intracellular cAMP levels rise, activating Protein Kinase A (PKA).[2][14]

-

Downstream Phosphorylation: Activated PKA phosphorylates numerous intracellular proteins, including ion channels and enzymes, leading to the final physiological response.[2][14]

The distinct physiological effects of Isoprenaline are a direct result of activating β1 and β2 receptor subtypes in different tissues:

-

β1-Adrenergic Effects (primarily cardiac): Activation of β1 receptors in the heart increases intracellular calcium via PKA-mediated phosphorylation of L-type calcium channels.[13][14] This results in positive chronotropic (increased heart rate), inotropic (increased contractility), dromotropic (accelerated atrioventricular conduction), and lusitropic (increased relaxation rate) effects.[13][14]

-

β2-Adrenergic Effects (primarily smooth muscle): Activation of β2 receptors in the smooth muscle of the bronchi, vasculature, and uterus leads to relaxation.[13] This effect is mediated by the cAMP-PKA pathway, which inactivates myosin light chain kinase, preventing the muscle contraction.[13] β2 stimulation also induces hepatic glycogenolysis and the release of glucagon (B607659) from the pancreas.[2][13]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound.

Table 1: Pharmacokinetic Properties of Isoprenaline

| Parameter | Value | Species | Route | Citation |

|---|---|---|---|---|

| Plasma Half-Life | 2.5 - 5 minutes | Human | Intravenous | [2][14] |

| ~40 minutes | Human | Oral | [1][2] | |

| Protein Binding | 68.8 ± 1.2% | Human | - | [1][2] |

| Volume of Distribution | 216 ± 57 mL/kg | Pediatric Human | - | [2] |

| Metabolism | Primarily by Catechol-O-methyltransferase (COMT) and glucuronide conjugation | Human | - | [2][13] |

| Excretion | 59.1 - 106.8% in urine (48h) | Human | - | [2] |

| | 12.2 - 27.0% in feces (48h) | Human | - |[2] |

Table 2: Estimated Receptor Affinity in Humans

| Parameter | Receptor Target | Value (mean ± SE) | Subjects | Citation |

|---|---|---|---|---|

| Estimated "Affinity" | Cardiac Chronotropic β-receptor | 0.170 ± 0.015 x 10⁴ ml·µg⁻¹ | "Normal" (n=12) | [16][17] |

| Cardiac Chronotropic β-receptor | 0.168 ± 0.014 x 10⁴ ml·µg⁻¹ | Borderline Hypertensive (n=10) | [16][17] |

Note: The "affinity" in Table 2 was estimated graphically from dose-response curves in human infusion studies and is presented as reported in the source literature.

Key Experimental Protocols

Isoprenaline is a standard reference compound in pharmacology. The following protocols are foundational for characterizing the interaction of compounds with β-adrenergic receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (e.g., Isoprenaline) by measuring its ability to compete with a known radiolabeled ligand for binding to β-adrenergic receptors.[18][19]

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293, CHO cells) to high density.[18]

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[20]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.[20]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[18][20]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[18][20]

-

Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[20]

-

-

Binding Reaction:

-

In a 96-well plate, combine the receptor membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol), and varying concentrations of the unlabeled competing compound (Isoprenaline).[20]

-

Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).[21]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.[20]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

-

Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[20]

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the log concentration of Isoprenaline.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Isoprenaline that inhibits 50% of specific radioligand binding).[19]

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20]

-

cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger cAMP.[18]

Methodology:

-

Cell Preparation:

-

Seed cells expressing the β-adrenergic receptor of interest into a 96- or 384-well plate and allow them to grow overnight.[18]

-

-

Agonist Stimulation:

-

Wash the cells with an appropriate assay buffer (e.g., HBSS).

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the enzymatic degradation of cAMP.[18]

-

Add a range of concentrations of the agonist (Isoprenaline) to the wells.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).[18]

-

-

cAMP Detection:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each well to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of Isoprenaline.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).[18]

-

Conclusion

This compound holds a unique and enduring place in the history of pharmacology. Its discovery as a synthetic catecholamine and its distinct physiological profile were essential for the conceptualization of α- and β-adrenergic receptors. While its clinical utility has narrowed due to the development of more receptor-selective agents, Isoprenaline remains an invaluable pharmacological tool for researchers. The experimental protocols used to characterize its activity, such as radioligand binding and functional cAMP assays, have become gold standards in drug discovery, allowing for the detailed investigation of receptor pharmacology and the development of new therapeutics that target the adrenergic system.

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A Life in New Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From adrenoceptor mechanisms to clinical therapeutics: Raymond Ahlquist, Ph.D., 1914-1983 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raymond Ahlquist | American scientist | Britannica [britannica.com]

- 9. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhaled β2-agonists in asthma management: an evolving story - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoprenaline - WikiAnesthesia [wikianesthesia.org]

- 14. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. Estimated Affinity of Isoproterenol to Cardiac Chronotropic Beta-receptor and of Phenylephrine to Vasoconstrictive Alpha-receptor of the Systemic Resistance Vessels in Human Borderline Hypertension : Borderline Hypertension [jstage.jst.go.jp]

- 17. Estimated Affinity of Isoproterenol to Cardiac Chronotropic Beta-receptor and of Phenylephrine to Vasoconstrictive Alpha-receptor of the Systemic Resistance Vessels in Human Borderline Hypertension : Borderline Hypertension [jstage.jst.go.jp]

- 18. benchchem.com [benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. researchgate.net [researchgate.net]

Isoprenaline Hydrochloride: A Technical Guide to Beta-1 vs. Beta-2 Adrenergic Receptor Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline hydrochloride, a synthetic catecholamine, is a potent non-selective agonist for both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] This technical guide provides an in-depth analysis of the binding affinity and functional potency of isoprenaline at these two receptor subtypes. It details the experimental protocols used to quantify these interactions and illustrates the distinct downstream signaling cascades initiated by receptor activation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in adrenergic receptor pharmacology and drug development.

Introduction

This compound, also known as isoproterenol, is a sympathomimetic amine structurally related to epinephrine.[2] It exerts its physiological effects almost exclusively through the stimulation of beta-adrenergic receptors.[3] As a non-selective agonist, isoprenaline activates both β1 and β2 receptors, leading to a wide range of cardiovascular and pulmonary responses.[1][2]

-

Beta-1 adrenergic receptors are predominantly located in the heart, kidneys, and adipocytes.[3] Their stimulation leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3] In the kidneys, β1 receptor activation triggers the release of renin.[3]

-

Beta-2 adrenergic receptors are primarily found in the smooth muscle of the bronchi, blood vessels, and uterus.[4] Their activation results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[4]

Understanding the nuanced differences in isoprenaline's affinity and potency for these receptor subtypes is critical for predicting its pharmacological effects and for the development of more selective adrenergic agents.

Quantitative Analysis of Receptor Affinity and Functional Potency

The interaction of isoprenaline with β1 and β2 adrenergic receptors can be quantified in terms of its binding affinity (Ki) and its functional potency (EC50).

-

Binding Affinity (Ki): This value represents the concentration of the drug that occupies 50% of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity. It is often expressed as the pKi, which is the negative logarithm of the Ki.

-

Functional Potency (EC50): This value is the concentration of the agonist that produces 50% of the maximal response in a functional assay, such as the measurement of cyclic AMP (cAMP) accumulation. It is a measure of the drug's effectiveness in eliciting a biological response. The pEC50 is the negative logarithm of the EC50.

The following tables summarize the binding affinities and functional potencies of isoprenaline for human β1 and β2 adrenergic receptors, as determined in studies using transfected CHO-K1 cell lines.

Table 1: Binding Affinity of Isoprenaline for Human β1 and β2 Adrenergic Receptors

| Receptor Subtype | pKi (mean ± S.E.M.) | Ki (nM) | Reference |

| Human β1 | 7.13 ± 0.05 | 74.1 | [5] |

| Human β2 | 7.23 ± 0.04 | 58.9 | [5] |

Table 2: Functional Potency of Isoprenaline at Human β1 and β2 Adrenergic Receptors (cAMP Accumulation)

| Receptor Subtype | pEC50 (mean ± S.E.M.) | EC50 (nM) | Reference |

| Human β1 | 7.89 ± 0.05 | 12.9 | [5] |

| Human β2 | 8.01 ± 0.04 | 9.8 | [5] |

These data indicate that isoprenaline exhibits slightly higher binding affinity and functional potency for the β2 adrenergic receptor compared to the β1 subtype, although it is generally considered to have little affinity-selectivity between the two.[5][6]

Signaling Pathways

Upon binding of isoprenaline, both β1 and β2 adrenergic receptors undergo a conformational change, leading to the activation of a stimulatory G protein (Gαs).[2] This initiates a downstream signaling cascade that results in the production of the second messenger, cyclic AMP (cAMP).[1]

The activated Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.[1] The Gαs-GTP complex then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the distinct physiological responses associated with each receptor subtype.[1]

Despite sharing the same initial signaling pathway, the ultimate physiological effects differ due to the tissue-specific expression of the receptors and the downstream targets of PKA in those tissues.[7] In cardiac muscle, PKA activation leads to increased contractility, whereas in smooth muscle, it results in relaxation.[7]

Canonical β-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The quantitative data presented in this guide are derived from two primary experimental techniques: competitive radioligand binding assays and cAMP accumulation assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (isoprenaline) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[8]

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the target beta-adrenergic receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[9]

-

The homogenate is centrifuged to pellet the cell membranes.[9]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.[9]

-

-

Assay Incubation:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and varying concentrations of unlabeled isoprenaline.[5][9]

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[9]

-

-

Separation of Bound and Free Radioligand:

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.[9]

-

The data are used to generate a competition curve, from which the IC50 (the concentration of isoprenaline that inhibits 50% of the specific binding of the radioligand) is determined.[9]

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Workflow for a Competitive Radioligand Binding Assay

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).[10]

Methodology:

-

Cell Culture and Plating:

-

Agonist Stimulation:

-

The cells are treated with varying concentrations of isoprenaline.[11]

-

The incubation is carried out at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes).[11] A phosphodiesterase inhibitor, such as IBMX, is often included to prevent the degradation of cAMP.[12]

-

-

Cell Lysis and cAMP Detection:

-

The cells are lysed to release the intracellular cAMP.[12]

-

The concentration of cAMP is determined using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[10][12] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[10]

-

-

Data Analysis:

-

The signal from the assay is inversely proportional to the amount of cAMP produced.

-

A dose-response curve is generated by plotting the signal against the concentration of isoprenaline.[13]

-

The EC50 value is determined from this curve, representing the concentration of isoprenaline that elicits 50% of the maximal cAMP production.[13]

-

Conclusion

This compound is a potent non-selective agonist of both β1 and β2 adrenergic receptors, with a slightly higher affinity and potency for the β2 subtype. The activation of these receptors triggers a common Gαs-cAMP-PKA signaling cascade, yet results in distinct, tissue-specific physiological outcomes. The experimental protocols detailed in this guide, namely radioligand binding and cAMP accumulation assays, are fundamental tools for the characterization of adrenergic receptor ligands. A thorough understanding of these principles is essential for the ongoing research and development of novel therapeutics targeting the adrenergic system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Effects of Isoprenaline Hydrochloride on Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Core Introduction

Isoprenaline hydrochloride (Isoproterenol, ISO), a potent, non-selective β-adrenergic receptor agonist, is a cornerstone pharmacological tool in preclinical rodent research. Its profound and reproducible effects on multiple physiological systems make it an invaluable agent for modeling a spectrum of human diseases, particularly those of the cardiovascular system. This technical guide provides a comprehensive overview of the in vivo effects of isoprenaline in rodent models, with a focus on detailed experimental protocols, quantitative outcomes, and the underlying molecular signaling pathways.

Cardiovascular Effects: Modeling Cardiac Stress and Pathology

The most extensive application of isoprenaline in rodent models is the induction of cardiac pathologies, including hypertrophy, fibrosis, and myocardial infarction. These models are critical for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents.

Experimental Protocols for Inducing Cardiovascular Pathologies

The specific outcomes of isoprenaline administration are highly dependent on the dosage, duration, and route of administration.

| Pathological Model | Animal Model | Dosage | Route of Administration | Duration | Key Outcomes |

| Cardiac Hypertrophy | C57BL/6J Mice | 2, 4, or 10 mg/kg/day | Subcutaneous (SQ) injection or SQ-minipump (SMP) | 14 days | Increased heart weight, altered ECG parameters, increased heart wall thickness.[1][2] |

| Cardiac Hypertrophy | Wistar Rats | 5 mg/kg/day | Subcutaneous infusion | 7 days | 37% increase in left ventricular mass, increased end-diastolic and systolic volumes.[3][4] |

| Cardiac Hypertrophy | Wistar Rats | 5 mg/kg | Intraperitoneal (IP) injection | 30 days | Increased heart weight to body weight ratio, increased myocardial Na+/H+ exchanger activity.[5] |

| Myocardial Injury/Diastolic Dysfunction | Swiss-Webster Mice | 100 mg/kg/day | Subcutaneous injection | 5 days | Endocardial injury, increased myocardial fibrosis, decreased LV compliance.[6] |

| Chronic Heart Failure | C57BL/6 Mice | 100 mg/kg | Subcutaneous injection | 7 days, followed by 21 days of rest | Decreased ejection fraction, increased brain natriuretic peptide.[7] |

Quantitative Data on Cardiovascular Parameters

Isoprenaline administration leads to significant, quantifiable changes in cardiac structure and function.

| Parameter | Animal Model | Isoprenaline Regimen | Result |

| Left Ventricular Mass | Wistar Rats | 5 mg/kg/day for 7 days | ▲ 37% increase[3][4] |

| Apical Ejection Fraction | Wistar Rats | 5 mg/kg/day for 7 days | ▼ Decreased from 90% to 31%[3][4] |

| Apical Free Wall Thickening | Wistar Rats | 5 mg/kg/day for 7 days | ▼ 94% decrease[3][4] |

| Myocardial Stiffness | Swiss-Webster Mice | 100 mg/kg/day for 5 days | ▲ Increased from 26.7 to 41.2 mm Hg[6] |

| Heart Weight | C57BL/6J Mice | 2, 4, or 10 mg/kg/day for 14 days | ▲ Dose-dependent increase, more pronounced with minipump delivery[1][2] |

Signaling Pathways in Cardiac Myocytes

The binding of isoprenaline to β-adrenergic receptors on cardiomyocytes triggers a well-defined signaling cascade that, under chronic stimulation, leads to maladaptive remodeling.

Caption: Isoprenaline-activated β-adrenergic signaling in cardiomyocytes.

Respiratory and Metabolic Effects

While cardiovascular applications are most common, isoprenaline's agonism at β2 and β3-adrenergic receptors also produces significant respiratory and metabolic effects.

Respiratory System Effects

Isoprenaline is a potent bronchodilator. In rodent models of lung injury, it can have therapeutic effects.

| Parameter | Animal Model | Isoprenaline Treatment | Result |

| Lung Edema Clearance | Rats exposed to 100% O2 | 10^-6 M ISO (ex vivo) | ▲ Restored the lung's ability to clear edema.[8] |

| Diaphragm Contractility | C57BL/6J Mice | 30-day continuous infusion | ▲ Increased in vivo diaphragm excursion by ~30%.[9] |

Metabolic System Effects

Isoprenaline significantly impacts glucose and lipid metabolism.

| Parameter | Animal Model | Isoprenaline Regimen | Result |

| Myocardial Palmitate Oxidation | Wistar Rats | 5 mg/kg/day for 7 days | ▼ 25% lower[3][4] |

| Insulin-Stimulated Glycolysis | Wistar Rats | 5 mg/kg/day for 7 days | ▼ 32% decrease[3][4] |

| Blood Glucose | Mice on high-fat diet | Single dose | ▲ Significantly exacerbated hyperglycemia.[10] |

| Lipid Metabolism | Newborn Rat Heart Cells | In vitro | ▲ Stimulated hydrolysis of membrane phospholipids (B1166683) and triglycerides.[11] |

Integrated Experimental Workflow

A typical study investigating the effects of isoprenaline-induced cardiac hypertrophy follows a structured workflow from animal preparation through to multi-level analysis.

Caption: A standard experimental workflow for rodent studies of isoprenaline.

Logical Relationships of Isoprenaline's In Vivo Effects

The diverse physiological responses to isoprenaline can be understood as a series of cause-and-effect relationships stemming from the activation of β-adrenergic receptors in different tissues.

Caption: Logical flow from isoprenaline administration to systemic effects.

Conclusion

This compound is a versatile and powerful tool for replicating key aspects of human cardiovascular, respiratory, and metabolic diseases in rodent models. A thorough understanding of the dose-response relationships, appropriate experimental protocols, and underlying signaling mechanisms is crucial for the successful application of this agent in preclinical research. This guide provides a foundational framework for designing, executing, and interpreting studies utilizing isoprenaline, thereby facilitating the investigation of disease pathophysiology and the development of novel therapeutic interventions.

References

- 1. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoproterenol improves ability of lung to clear edema in rats exposed to hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The conventional isoproterenol-induced heart failure model does not consistently mimic the diaphragmatic dysfunction observed in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoproterenol exacerbates hyperglycemia and modulates chromium distribution in mice fed with a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of isoproterenol on lipid metabolism and prostaglandin production in cultures of newborn rat heart cells, under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Inducing Experimental Cardiac Hypertrophy with Isoprenaline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isoprenaline (Isoproterenol; ISO), a potent, non-selective β-adrenergic receptor agonist, is a cornerstone pharmacological tool for inducing cardiac hypertrophy in preclinical animal models.[1][2] Its administration reliably mimics aspects of sympathetically driven cardiac stress, leading to a well-characterized hypertrophic phenotype that serves as an invaluable platform for investigating molecular mechanisms and evaluating novel therapeutic interventions for heart disease.[1][3] This guide provides an in-depth overview of the core methodologies, underlying signaling pathways, and key quantitative endpoints associated with the isoprenaline-induced cardiac hypertrophy model.

Mechanism of Action: β-Adrenergic Stimulation

Isoprenaline exerts its hypertrophic effects primarily through the activation of β1 and β2 adrenergic receptors on cardiomyocytes.[4][5] As a catecholamine analog, it mimics the action of norepinephrine, initiating a cascade of intracellular signaling events that transition the heart from a physiological to a pathological growth state.[6] This sustained stimulation leads to an increase in cardiomyocyte size, enhanced protein synthesis, and the re-expression of fetal genes, culminating in a measurable increase in cardiac mass.[7][8][9] Over time, this can progress to include fibrosis and cardiac dysfunction, modeling the transition from hypertrophy to heart failure.[2][3]

Key Signaling Pathways in Isoprenaline-Induced Hypertrophy

The binding of isoprenaline to β-adrenergic receptors triggers a complex network of signaling pathways. While the classical cAMP/PKA pathway is central, other critical pathways, including PI3K/Akt and MAPK, are also engaged, contributing to the multifaceted hypertrophic response.

-

cAMP/PKA Pathway: Isoprenaline binding to Gs-protein coupled β-adrenergic receptors activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including L-type calcium channels and transcription factors like CREB (cAMP response element-binding protein), ultimately promoting gene expression changes and protein synthesis that drive hypertrophy.[4][10][11]

-

PI3K/Akt Pathway: Evidence suggests that isoprenaline can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[10] This pathway is a critical regulator of cell growth and survival. Activated Akt can phosphorylate a variety of downstream effectors that promote protein synthesis and inhibit apoptosis, contributing to the increase in cardiomyocyte size.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, is also implicated in isoprenaline-induced hypertrophy.[10][12] These kinases are activated by various cellular stresses and growth signals, and they regulate gene expression related to cell growth, inflammation, and fibrosis.[11][12]

-

Calcineurin Pathway: Isoprenaline can increase intracellular calcium levels, which in turn activates the calcium-dependent phosphatase, calcineurin.[13] Activated calcineurin dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and activate hypertrophic gene expression.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Molecular Hydrogen in Different Heart Failure Models: A Review | MDPI [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental cardiac hypertrophy induced by isoproterenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]

- 11. Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Naringenin Attenuates Isoprenaline-Induced Cardiac Hypertrophy by Suppressing Oxidative Stress through the AMPK/NOX2/MAPK Signaling Pathway [mdpi.com]

- 13. ahajournals.org [ahajournals.org]

Isoprenaline Hydrochloride: A Technical Guide to its Application in Bronchospasm Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline hydrochloride, a synthetic catecholamine, serves as a cornerstone in the experimental study of bronchospasm. As a non-selective β-adrenergic receptor agonist, it provides a robust and reproducible model for inducing bronchodilation, making it an invaluable tool for screening and characterizing novel bronchodilator and bronchoconstrictor agents. This technical guide offers an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use in preclinical models, and a summary of key quantitative data to aid in experimental design and interpretation.

Mechanism of Action: Eliciting Bronchodilation

This compound exerts its potent bronchodilatory effects through its interaction with β-adrenergic receptors, primarily the β2-adrenergic receptors located on the surface of airway smooth muscle cells.[1][2][3][4] This interaction initiates a well-defined signaling cascade that culminates in muscle relaxation and the widening of the airways.[5][6]

Upon binding to the β2-adrenergic receptor, isoprenaline induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).[5] The activated α-subunit of the Gs protein then stimulates the enzyme adenylyl cyclase.[5] Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels is the critical step in the signaling pathway.[7]

cAMP acts as a second messenger and activates Protein Kinase A (PKA).[3][5] PKA then phosphorylates several downstream targets within the smooth muscle cell, most notably myosin light chain kinase (MLCK).[6] Phosphorylation of MLCK inhibits its activity, preventing it from phosphorylating the myosin light chain.[6] This inhibition of myosin light chain phosphorylation ultimately leads to the relaxation of the airway smooth muscle, resulting in bronchodilation.[6]

Quantitative Data on this compound's Efficacy

The potency of this compound in inducing bronchodilation is typically quantified by its half-maximal effective concentration (EC50) or its pD2 value (the negative logarithm of the EC50). These values can vary depending on the species, tissue preparation, and the contractile agent used.

| Parameter | Species/Tissue | Contractile Agent | Value | Reference(s) |

| EC50 | Human Bronchial Smooth Muscle | Inherent Tone | 27 nM | [1][8] |

| pD2 | Guinea Pig Trachea | Histamine (B1213489) (1x10⁻⁵ M) | 7.60 ± 0.01 | [5] |

| pD2 | Guinea Pig Trachea | Carbachol (maximally precontracted) | Not significantly altered by epithelium removal | [9] |

| EC50 | Rat Tracheal Smooth Muscle | Isoproterenol-induced desensitization observed after incubation with 5 x 10⁻⁶ M isoproterenol | Not specified, but sensitivity was diminished | [2] |

| Comparative Potency | Human Bronchial Smooth Muscle | Inherent Tone | fenoterol = isoprenaline > terbutaline (B1683087) >= salbutamol | [1][8] |

Experimental Protocols

This compound is widely used in various experimental models to study bronchospasm. Below are detailed protocols for common ex vivo and in vivo applications.

Ex Vivo Model: Isolated Tracheal Ring Preparation (Guinea Pig)

This protocol is a standard method for assessing the relaxant effects of compounds on airway smooth muscle.

Materials:

-

Male Hartley guinea pigs (250–700 g)

-

Tyrode's solution (in mM): NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24, and glucose 5.6[5]

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

-

Contractile agent: Histamine (e.g., 1x10⁻⁵ M) or Methacholine[5]

-

This compound solution

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation:

-

Mounting in Organ Bath:

-